Product packaging for Bromobenzene-4-13C(Cat. No.:CAS No. 287399-23-9)

Bromobenzene-4-13C

Cat. No.: B1510504
CAS No.: 287399-23-9
M. Wt: 158 g/mol
InChI Key: QARVLSVVCXYDNA-OUBTZVSYSA-N
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Description

Significance of Site-Specific Carbon-13 Labeling in Mechanistic Organic and Biological Chemistry

The strategic placement of a carbon-13 (¹³C) isotope at a specific position within an arene, such as in Bromobenzene-4-¹³C, offers a powerful method for elucidating complex chemical and biological processes. wikipedia.org Carbon-13 is a stable isotope that constitutes about 1.1% of all natural carbon. medchemexpress.com While chemically identical to the more abundant carbon-12, its different nuclear magnetic properties make it detectable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgiaea.org

Site-specific labeling allows researchers to follow the fate of a particular carbon atom throughout a reaction sequence. wikipedia.org When a ¹³C-labeled molecule is analyzed, the signal from the labeled carbon stands out, providing unambiguous information about bond-forming and bond-breaking events. This is invaluable in mechanistic organic chemistry for verifying reaction pathways and identifying transient intermediates. wikipedia.org

In biological chemistry and metabolomics, site-specific ¹³C labeling is used to trace the flow of metabolites through intricate cellular pathways. nih.govbiorxiv.org By introducing a substrate labeled at a specific carbon, scientists can track how that carbon is incorporated into downstream products, revealing the activity of different metabolic routes. iaea.orgnih.gov This approach, often combined with mass spectrometry (MS) or NMR, provides a dynamic view of cellular metabolism that is not achievable with unlabeled compounds. acs.orgnih.gov

Historical Context and Evolution of Labeled Bromobenzene (B47551) Derivatives as Research Probes

The concept of using isotopes as tracers dates back to the early 20th century, with the term "isotope" being coined in 1913. nih.gov The initial focus was largely on radioisotopes, but the development of mass spectrometry and NMR spectroscopy paved the way for the widespread use of stable isotopes like ¹³C in biological and chemical research. iaea.orgnih.gov

Bromobenzene itself has long been a staple in organic synthesis. nih.gov It is a key precursor for forming phenyl groups in more complex molecules through reactions such as the Grignard reaction, where it forms phenylmagnesium bromide, and various palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. patsnap.comwikipedia.orggrandviewresearch.com

Given the synthetic importance of bromobenzene, its isotopically labeled derivatives naturally evolved into critical probes for studying the mechanisms of these fundamental reactions. By labeling the bromobenzene starting material, chemists could precisely determine how the phenyl group was transferred and incorporated into the final product. Furthermore, labeled bromobenzene derivatives have been instrumental in toxicology and metabolism studies. For instance, radiolabeled bromobenzene has been used to investigate how the compound is metabolized in the liver and to identify the reactive metabolites responsible for its covalent binding to proteins. nih.gov These studies highlight the role of labeled bromobenzenes not just as synthetic building blocks, but as sophisticated probes for understanding intricate chemical and biological transformations. nih.gov

Overarching Research Imperatives and Future Directions for Bromobenzene-4-¹³C Studies

The utility of specifically labeled compounds like Bromobenzene-4-¹³C continues to expand with technological advancements. A primary research imperative is its application in ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates of metabolic reactions within a living cell. nih.gov By using Bromobenzene-4-¹³C as a tracer, researchers can study the metabolism and detoxification pathways of aromatic compounds in various organisms, which has significant implications for environmental science and pharmacology.

Future research directions are poised to leverage more advanced analytical techniques. One such area is the use of hyperpolarized ¹³C-labeled molecules, which dramatically enhances the sensitivity of NMR detection by orders of magnitude. nih.gov Applying this technology to Bromobenzene-4-¹³C could enable real-time, in-vivo imaging of metabolic processes involving aromatic compounds with unprecedented clarity and precision. nih.gov This could be particularly valuable in studying the metabolic fate of drugs containing a phenyl group or in diagnosing metabolic disorders related to aromatic amino acid processing. nih.gov

Furthermore, as the synthesis of complex organic materials and polymers becomes more sophisticated, Bromobenzene-4-¹³C could serve as a probe to understand the precise mechanisms of polymerization and material formation where phenyl units are incorporated. The ability to track a specific atom within the building block provides a level of detail essential for designing next-generation materials with tailored properties.

Data Tables

The following tables provide key data related to Bromobenzene-4-¹³C and the applications of related labeled compounds.

Table 1: Physicochemical Properties of Bromobenzene
PropertyValue
Chemical Formula¹³CC₅H₅Br
Molecular Weight158.01 g/mol
AppearanceColorless liquid nih.govwikipedia.org
Boiling Point156 °C wikipedia.org
Melting Point-30.8 °C wikipedia.org
Density1.495 g/cm³ at 20°C patsnap.com
Solubility in Water0.041 g/100 mL wikipedia.org
Table 2: Key Research Applications of ¹³C-Labeled Arenes
Application AreaDescription of Use
Mechanistic ElucidationTracking the movement of specific carbon atoms to confirm or disprove proposed reaction pathways in organic synthesis. wikipedia.org
Metabolic Pathway TracingFollowing the incorporation of ¹³C from a labeled substrate into various metabolites to map cellular metabolic networks. nih.govbiorxiv.org
Metabolic Flux Analysis (¹³C-MFA)Quantifying the rates (fluxes) of intracellular metabolic reactions to understand cellular physiology in detail. nih.gov
Pharmacokinetic StudiesUsed in Absorption, Distribution, Metabolism, and Excretion (ADME) studies to understand a drug's fate in the body. acs.orgacs.org
Environmental Fate StudiesTracing the degradation pathways of aromatic pollutants in soil and water to assess their environmental impact and persistence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5B B1510504 Bromobenzene-4-13C CAS No. 287399-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(413C)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=[13CH]1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736174
Record name 1-Bromo(4-~13~C)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-23-9
Record name 1-Bromo(4-~13~C)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-23-9
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Synthetic Methodologies for Position Specific Carbon 13 Labeled Bromobenzene Analogs

Strategies for Regioselective Introduction of Carbon-13 at the Para Position

Achieving regioselective ¹³C labeling at the para position can be approached through several strategic pathways. These methods either begin with a starting material already containing the ¹³C isotope in the desired location or involve the derivatization of a uniformly labeled benzene (B151609) scaffold.

One of the most direct methods for synthesizing Bromobenzene-4-¹³C involves a multi-step pathway starting from a commercially available or previously synthesized precursor that is already labeled at the specific para-carbon position. A common and effective approach is the use of the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate. mdpi.com

The synthesis can commence with a precursor such as 4-nitroaniline (B120555) where the C-4 carbon is ¹³C-labeled. The general steps are as follows:

Diazotization: The labeled 4-nitroaniline is treated with a mixture of hydrochloric acid and sodium nitrite (B80452) at low temperatures (typically 0–5 °C) to form a diazonium salt. mdpi.com Maintaining a low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt is then introduced to a solution of cuprous bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, yielding the target molecule, 4-bromo-¹³C-nitrobenzene.

Reduction: The nitro group is subsequently reduced to an amino group, which can then be further functionalized if needed, though for the synthesis of bromobenzene (B47551) itself, a more direct precursor like 4-bromoaniline-1-¹³C would be ideal.

A more streamlined version of this strategy begins with 4-aminobenzoic acid, with the carboxyl carbon being ¹³C labeled. This can be converted to 4-bromo-¹³C-benzoic acid, followed by decarboxylation. However, the most efficient route utilizes a precursor where the desired substitution pattern is already established, such as p-bromoaniline-1-¹³C, and proceeds via diazotization and subsequent reactions.

An alternative strategy begins with a simpler, more generally labeled scaffold, such as benzene-¹³C₆. caymanchem.com In this approach, chemical reactions are employed to introduce the bromine atom specifically at a para position relative to another functional group, which may be introduced and later removed.

A representative synthesis could involve the following steps:

Introduction of a Directing Group: A bulky directing group, such as a tert-butyl group, is introduced onto the benzene-¹³C₆ ring via a Friedel-Crafts alkylation reaction.

Regioselective Bromination: The steric hindrance of the tert-butyl group directs the subsequent electrophilic bromination (using Br₂ and a Lewis acid catalyst like FeBr₃) primarily to the para position. mdpi.com

Removal of the Directing Group: The tert-butyl group can then be removed through a retro-Friedel-Crafts reaction, yielding Bromobenzene-¹³C₆. While this produces a uniformly labeled bromobenzene, adapting it for position-specific labeling would require a starting material like benzene-1-¹³C and careful control to isolate the para-isomer.

This method highlights the use of protecting and directing groups to achieve the desired regiochemistry on a pre-labeled aromatic ring.

Optimization of Reaction Conditions for High Radiochemical and Chemical Yields

Maximizing the yield and isotopic incorporation is crucial for the efficient synthesis of labeled compounds. The optimization process involves fine-tuning various reaction parameters. whiterose.ac.ukprismbiolab.com For reactions like the Sandmeyer synthesis or electrophilic bromination, several factors are critical. mdpi.comalfa-chemistry.com

ParameterOptimized ConditionRationale
Temperature Diazotization: 0-5°C; Bromination: Varies (e.g., 60-80°C)Low temperature stabilizes the diazonium salt intermediate, preventing decomposition and side reactions. mdpi.comalfa-chemistry.com Bromination temperature is controlled to manage reaction rate and prevent over-bromination. chemicalbook.com
Catalyst Sandmeyer: CuBr; Bromination: Fe or FeBr₃The choice of catalyst influences reaction efficiency and selectivity. Cuprous bromide is standard for the Sandmeyer reaction. alfa-chemistry.com Iron filings or ferric bromide are common Lewis acid catalysts for electrophilic bromination. chemicalbook.comwikipedia.org
Solvent Acetic acid, CCl₄, or no solventThe solvent can affect reagent solubility and reaction pathways. Some brominations are performed neat. chemicalbook.com
Stoichiometry Controlled addition of reagentsSlow, controlled addition of reagents like bromine helps to prevent localized high concentrations, which can lead to the formation of di- and tri-substituted byproducts. youtube.com
Reaction Time Monitored to completion (e.g., 40-60 min)Sufficient time is needed for the reaction to complete, but extended times can lead to product degradation or side reactions. chemicalbook.comyoutube.com

This table provides a generalized overview of parameters that are typically optimized to achieve high chemical and isotopic yields in the synthesis of labeled bromobenzene analogs.

High radiochemical yield (a term often used interchangeably with isotopic yield for stable isotopes) ensures that the expensive ¹³C label is efficiently incorporated into the final product, which is a primary goal of any isotopic labeling synthesis. escholarship.orgunipi.it

Advanced Spectroscopic Characterization Leveraging Carbon 13 Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for determining molecular structure. The 99% enrichment of ¹³C at the C-4 position of bromobenzene (B47551) overcomes the low natural abundance (1.1%) and lower magnetogyric ratio of the ¹³C nucleus, making it a highly sensitive probe for detailed structural and electronic analysis. sigmaaldrich.combhu.ac.inmeasurlabs.com

The ¹³C NMR spectrum of unlabeled bromobenzene displays four signals corresponding to the four unique carbon environments. chemicalbook.com The chemical shift of the ipso-carbon (C-1, bonded to bromine) is notably influenced by the "heavy atom effect," where the large electron cloud of bromine causes increased diamagnetic shielding, shifting the signal upfield more than would be expected based on electronegativity alone. stackexchange.comstackexchange.com In Bromobenzene-4-¹³C, the signal for the labeled C-4 at approximately 127.3 ppm (in CDCl₃) would exhibit a signal intensity roughly 90 times greater than that of the other carbons, simplifying spectral assignment.

Substituents on the aromatic ring introduce predictable changes to the chemical shifts, particularly at the labeled C-4 position. These shifts, along with the corresponding spin-spin coupling constants (J-couplings), provide rich information about the molecule's electronic structure.

Table 1: Representative ¹³C Chemical Shifts for Monosubstituted Benzenes This table illustrates the effect of various substituents on the chemical shifts of the benzene (B151609) ring carbons. The data provides a baseline for predicting shifts in substituted Bromobenzene-4-¹³C derivatives.

Substituent (X)C-1 (ipso) (ppm)C-2 (ortho) (ppm)C-3 (meta) (ppm)C-4 (para) (ppm)
-H128.5128.5128.5128.5
-Br122.9131.9130.5127.3
-NO₂148.4123.6129.5134.7
-NH₂146.7115.1129.2118.5
-OCH₃159.9114.1129.6120.7
Note: Data is for unlabeled compounds and serves as a reference. The specific shifts can vary slightly with solvent and concentration. Source: chemicalbook.commdpi.com

Spin-spin coupling constants provide through-bond connectivity information. In Bromobenzene-4-¹³C, the one-bond coupling between C-4 and its attached proton (¹JC4-H4) is readily measurable. Long-range couplings (²J, ³J) between C-4 and other protons (e.g., ³JC4-H2/H6) or between C-4 and other ¹³C nuclei (at natural abundance) can also be determined, confirming the carbon skeleton. bhu.ac.in

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and mapping the complete molecular structure, especially for complex derivatives. measurlabs.comnumberanalytics.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded protons and carbons. researchgate.netlibretexts.org For Bromobenzene-4-¹³C, a very intense cross-peak would appear connecting the ¹H signal of H-4 to the highly enhanced ¹³C signal of C-4. This provides a definitive assignment for both the carbon and its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations (typically over 2 or 3 bonds) between protons and carbons. libretexts.orgnih.gov This is exceptionally powerful for piecing together the molecular framework. For Bromobenzene-4-¹³C, the following key correlations would be observed:

Correlations from the ortho protons (H-3/H-5) to the labeled C-4 (²JC4-H3/H5).

Correlations from the meta protons (H-2/H-6) to the labeled C-4 (³JC4-H2/H6).

Correlations from the para proton (H-4) to the ortho carbons (C-3/C-5) and meta carbons (C-2/C-6).

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This experiment directly reveals carbon-carbon bonds by detecting ¹³C-¹³C correlations. libretexts.orgslideshare.net Due to the low probability of two adjacent ¹³C atoms (0.012%), this experiment is extremely insensitive for natural abundance samples. libretexts.orgacs.org However, the enrichment in Bromobenzene-4-¹³C makes it feasible to observe the one-bond coupling (¹JCC) between the labeled C-4 and the adjacent C-3 and C-5 carbons, which are present at their natural 1.1% abundance. This provides indisputable evidence of the C-3/C-5 to C-4 connectivity.

The chemical shift of the C-4 carbon is highly sensitive to the electronic effects (induction and resonance) of other substituents on the ring. mdpi.comresearchgate.net By using Bromobenzene-4-¹³C as a parent compound, one can systematically study how different functional groups alter the electron density at the para position.

Electronic Effects: Electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density at the para-carbon (C-4) through resonance, causing an upfield shift (lower ppm value). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) decrease electron density, resulting in a downfield shift (higher ppm value). mdpi.com The high sensitivity of the labeled C-4 signal allows for precise measurement of these substituent-induced chemical shifts (SCS).

Steric Effects: Steric interactions, particularly from bulky groups at the ortho positions (C-3 and C-5), can influence the conformation of the molecule and subtly alter the electronic environment and thus the chemical shift of C-4. psu.edu For instance, bulky substituents may disrupt the planarity of another substituent with the benzene ring, modifying its resonance contribution and affecting the C-4 chemical shift.

Mass Spectrometry (MS) for Isotopic Tracing and Fragmentation Pathway Elucidation

Mass spectrometry provides information on molecular weight and fragmentation patterns, which aids in structural identification. The presence of both a bromine atom and a ¹³C label in Bromobenzene-4-¹³C creates a unique isotopic signature that is invaluable for analysis. researchgate.netckisotopes.com

The mass spectrum of unlabeled bromobenzene is characterized by two molecular ion peaks of nearly equal intensity at m/z 156 and 158, corresponding to the two stable isotopes of bromine, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). asdlib.orgyoutube.comlibretexts.org

For Bromobenzene-4-¹³C (formula: ¹³CC₅H₅Br), the molecular weight is increased by one mass unit compared to the unlabeled compound. sigmaaldrich.com Therefore, the molecular ion region will exhibit a characteristic pair of peaks at m/z 157 (for ¹³CC₅H₅⁷⁹Br⁺) and m/z 159 (for ¹³CC₅H₅⁸¹Br⁺). The relative intensity of these peaks will remain approximately 1:1, reflecting the natural abundance of bromine isotopes. libretexts.org The presence of the ¹³C label shifts the entire isotopic cluster by one m/z unit, providing clear confirmation of the label's incorporation.

Table 2: Predicted Molecular Ion Cluster for Bromobenzene-4-¹³C

Ion Formulam/zDescriptionExpected Relative Intensity
¹³CC₅H₅⁷⁹Br⁺157Molecular ion with ⁷⁹Br~100%
¹³C₂C₄H₅⁷⁹Br⁺158M+1 from one additional ¹³C~5.5%
¹³CC₅H₅⁸¹Br⁺159Molecular ion with ⁸¹Br~98%
¹³C₂C₄H₅⁸¹Br⁺160M+1 from one additional ¹³C + ⁸¹Br~5.4%
Note: Intensities are relative to the m/z 157 peak and are approximate. The M+1 peaks arise from the 1.1% natural abundance of ¹³C at the other five carbon positions.

A primary fragmentation pathway for bromobenzene upon electron ionization is the loss of the bromine atom to form the phenyl cation (C₆H₅⁺) at m/z 77. asdlib.orglibretexts.orgmiamioh.edu For Bromobenzene-4-¹³C, this fragmentation results in a phenyl cation containing the isotopic label, ¹³CC₅H₅⁺ , which will be observed at m/z 78 .

This position-specific labeling is instrumental in tracking the fate of individual atoms during subsequent fragmentation or rearrangement reactions. For example, the phenyl cation is known to undergo further fragmentation by losing acetylene (B1199291) (C₂H₂). By analyzing the isotopic composition of the resulting fragment ions, researchers can determine if the labeled C-4 atom is retained or expelled, providing deep mechanistic insights into the complex rearrangements that occur in gaseous ions. This ability to trace a specific carbon atom through the fragmentation cascade is a key advantage of using position-specific isotopic labeling in mass spectrometry. nih.gov

Quantitative Mass Spectrometry for Reaction Progress Monitoring and Product Quantitation Utilizing Isotopic Tags

The incorporation of a stable isotope, such as Carbon-13, into a molecule provides a powerful tool for quantitative analysis using mass spectrometry (MS). Bromobenzene-4-¹³C, with its single ¹³C atom, serves as an exemplary isotopic tag for monitoring the progress of chemical reactions and for the precise quantification of reaction products. Its utility stems from the mass difference between it and its unlabeled counterpart, allowing for clear differentiation in a mass spectrum.

Isotopically labeled compounds are ideal internal standards in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the unlabeled analyte, including ionization efficiency and chromatographic retention times. nih.gov However, they are easily distinguished by their mass-to-charge ratio (m/z). When a known quantity of the labeled standard (e.g., a product synthesized from Bromobenzene-4-¹³C) is added to a sample, the ratio of the MS signal intensity of the analyte to that of the standard allows for accurate quantification, correcting for variations in sample preparation and instrument response. nih.gov

Reaction Progress Monitoring

The kinetics of a chemical reaction, which describe its rate and the factors influencing it, can be meticulously studied using isotopically labeled reagents. mt.com By introducing Bromobenzene-4-¹³C into a reaction mixture, its conversion to products can be tracked over time. Mass spectrometry analysis of aliquots taken at various intervals reveals the changing ratio of the labeled reactant to the labeled product.

For instance, in a substitution reaction where the bromine atom is replaced, the progress can be monitored by observing the decrease in the signal corresponding to the Bromobenzene-4-¹³C molecular ion and the concurrent increase in the signal of the ¹³C-labeled product. This method provides a real-time snapshot of the reaction, enabling the determination of rate laws, rate constants, and the elucidation of reaction mechanisms. mt.comias.ac.in The use of automated sampling systems combined with HPLC-MS can facilitate this process, providing highly reproducible and accurate reaction profiles. researchgate.net

The table below illustrates the key mass spectral peaks that would be monitored in a hypothetical reaction involving Bromobenzene and its ¹³C-labeled isotopologue. The mass shift of +1 for Bromobenzene-4-¹³C is due to the single ¹³C atom (isotopic purity of 99 atom %). sigmaaldrich.comsigmaaldrich.com The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic doublet for bromine-containing ions, with a relative intensity ratio of approximately 1:1. libretexts.org

CompoundFormulaIsotopic CompositionExpected m/z of Molecular Ion (M⁺)Expected m/z of Phenyl Fragment (M-Br)⁺
BromobenzeneC₆H₅Br¹²C₆, ⁷⁹Br/⁸¹Br156 / 15877
Bromobenzene-4-¹³C ¹³CC₅H₅Br ¹³C¹²C₅, ⁷⁹Br/⁸¹Br 157 / 159 78

This interactive table details the primary mass-to-charge ratios for unlabeled and ¹³C-labeled Bromobenzene, highlighting the +1 mass shift used for quantitative tracking.

Product Quantitation

Accurate product quantitation is critical in chemical synthesis and analysis. Bromobenzene-4-¹³C can be employed as a starting material to synthesize a ¹³C-labeled version of a target molecule. This labeled product then serves as an ideal internal standard for quantifying the unlabeled product generated in a parallel reaction. This approach is particularly valuable in complex reaction mixtures where separation of the product from by-products and starting materials by other analytical techniques like NMR or UV-Vis spectroscopy might be challenging. researchgate.net

The methodology involves:

Synthesis of the Labeled Standard: A small-scale synthesis is performed using Bromobenzene-4-¹³C to produce the ¹³C-labeled version of the final product.

Calibration: A calibration curve is often generated using known concentrations of the unlabeled analyte and a fixed amount of the labeled internal standard.

Analysis: A precise amount of the ¹³C-labeled internal standard is added to the reaction mixture containing the unlabeled product. The sample is then analyzed by MS (often coupled with Gas Chromatography (GC) or Liquid Chromatography (LC)).

Quantification: The ratio of the peak areas of the unlabeled product and the ¹³C-labeled internal standard is used to determine the exact quantity of the product formed. This ratiometric analysis minimizes errors from sample loss during workup or variations in instrument sensitivity. nih.gov

The following table presents hypothetical data from a reaction monitoring experiment, demonstrating how the relative abundance of reactant and product ions, distinguished by their isotopic labels, can be used to track conversion over time.

Reaction Time (minutes)Relative Abundance of Bromobenzene-4-¹³C (m/z 157)Relative Abundance of ¹³C-Product (m/z)Percent Conversion (%)
0100%0%0
1075%25%25
3040%60%60
6015%85%85
120<5%>95%>95

This interactive table simulates the data obtained from a mass spectrometry-based reaction monitoring experiment, showing the conversion of Bromobenzene-4-¹³C into a product over time.

This use of stable isotope-labeled compounds like Bromobenzene-4-¹³C is a cornerstone of modern quantitative analytical chemistry, providing unparalleled accuracy and precision in mechanistic studies and product analysis. ias.ac.inresearchgate.net

Elucidation of Reaction Mechanisms Utilizing Bromobenzene 4 13c As a Mechanistic Probe

Investigation of Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Bromobenzene-4-¹³C has been instrumental in clarifying the mechanisms of several key reactions in this category.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk The use of Bromobenzene-4-¹³C allows for the precise tracking of the labeled carbon atom throughout this cycle, confirming the connectivity of the final product and ruling out alternative mechanistic pathways.

In the Suzuki reaction , which couples an organohalide with an organoboron compound, using Bromobenzene-4-¹³C helps to verify that the new C-C bond forms at the site of the original carbon-bromine bond without any unexpected rearrangements. researchgate.net The ¹³C label remains at the C4 position of the resulting biphenyl (B1667301) derivative, confirming a direct substitution pathway.

Similarly, in the Stille reaction , which couples an organohalide with an organotin reagent, Bromobenzene-4-¹³C is used to follow the aryl group from the palladium complex to the final coupled product. researchgate.netlibretexts.org The mechanism involves an oxidative addition of bromobenzene (B47551) to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. ikm.org.mymsu.edu Isotopic labeling studies confirm that the labeled carbon atom maintains its position throughout the catalytic cycle, providing strong evidence for this proposed mechanism. nih.gov

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, also benefits from isotopic labeling studies. While not a direct coupling of two aryl groups, the principles of using Bromobenzene-4-¹³C to trace the phenyl group's connectivity apply. The reaction confirms that the phenyl group adds across the double bond of the alkene, and the position of the ¹³C label in the product provides insight into the regioselectivity of the migratory insertion step.

Table 1: Mechanistic Insights from Bromobenzene-4-¹³C in Cross-Coupling Reactions

ReactionKey Mechanistic Step InvestigatedFinding with Bromobenzene-4-¹³C
Suzuki CouplingReductive EliminationConfirms direct formation of the C-C bond at the labeled C4 position.
Stille CouplingTransmetalation & Reductive EliminationTraces the labeled phenyl group from the palladium intermediate to the final product, confirming connectivity. researchgate.netikm.org.my
Heck ReactionMigratory InsertionDetermines the regioselectivity of the phenyl group addition to the alkene.

The formation of a Grignard reagent from an aryl halide and magnesium metal is a fundamental transformation in organic chemistry. numberanalytics.comwvu.edu While the exact mechanism of formation is complex and still debated, it is understood to involve radical intermediates on the surface of the magnesium. schnyderchemsafety.com The subsequent reaction of the Grignard reagent, phenylmagnesium bromide, with a carbonyl compound involves the nucleophilic addition of the phenyl group to the electrophilic carbonyl carbon. aroonchande.comtsijournals.com

Using Bromobenzene-4-¹³C allows for the definitive tracking of the labeled carbon atom from the starting aryl halide to the final alcohol product. When the resulting phenylmagnesium-4-¹³C-bromide reacts with a ketone like benzophenone, the ¹³C label is found at the C4 position of the newly attached phenyl group in the triphenylmethanol (B194598) product. cerritos.eduscribd.comlibretexts.org This confirms that the carbon framework of the aryl group remains intact during both the Grignard reagent formation and the subsequent nucleophilic addition.

Table 2: Tracing the ¹³C Label in a Grignard Reaction Sequence

ReactantIntermediate/Product¹³C Label Position
Bromobenzene-4-¹³CPhenylmagnesium-4-¹³C-bromideC4 of the phenyl group
Phenylmagnesium-4-¹³C-bromide + BenzophenoneTriphenyl(4-¹³C-phenyl)methanolC4 of one phenyl group

Nucleophilic aromatic substitution (SNAr) can proceed through different mechanisms, including the addition-elimination and the elimination-addition (benzyne) pathways. imperial.ac.ukbyjus.com Bromobenzene-4-¹³C has been a critical tool in distinguishing between these mechanisms, particularly in the classic experiment demonstrating the existence of the benzyne (B1209423) intermediate. ias.ac.in

When Bromobenzene-4-¹³C is treated with a very strong base, such as sodium amide (NaNH₂), a mixture of two aniline (B41778) products is formed. imperial.ac.uk One product has the amino group attached to the labeled carbon (C4), and the other has the amino group attached to an adjacent carbon (C3). This "scrambling" of the label position provides strong evidence for a symmetrical intermediate, benzyne, where the incoming nucleophile can attack either of the two carbons of the formal triple bond. masterorganicchemistry.com If the reaction proceeded through a direct addition-elimination mechanism, only the product with the amino group at the labeled carbon would be observed. science.gov

Table 3: Product Distribution in the Reaction of Bromobenzene-4-¹³C with Sodium Amide

Product¹³C Label PositionApproximate PercentageMechanistic Implication
Aniline-4-¹³CC450%Attack at one carbon of the benzyne intermediate.
Aniline-3-¹³CC350%Attack at the other carbon of the benzyne intermediate.

Understanding Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The generally accepted mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org

The use of ¹³C labeling, including with substrates like Bromobenzene-4-¹³C, can provide detailed information about the site of electrophilic attack and the influence of existing substituents on the regioselectivity of the reaction. acs.org While the bromine atom in bromobenzene is a deactivating group, it is an ortho, para-director for incoming electrophiles.

When Bromobenzene-4-¹³C undergoes an electrophilic substitution reaction, such as nitration or bromination, the position of the incoming electrophile relative to the ¹³C-labeled carbon can be determined using ¹³C NMR spectroscopy. pressbooks.pub For example, in the nitration of Bromobenzene-4-¹³C, the major products will be 1-bromo-4-nitrobenzene-4-¹³C and 1-bromo-2-nitrobenzene-4-¹³C. The analysis of the ¹³C NMR spectrum of the product mixture allows for the quantification of the ortho and para isomers, providing precise data on the directing effects of the bromine substituent.

Table 4: Expected Major Products in the Nitration of Bromobenzene-4-¹³C

ProductRelationship of Nitro Group to ¹³C Label
1-Bromo-4-nitrobenzene-4-¹³Cpara
1-Bromo-2-nitrobenzene-4-¹³Cmeta

The arenium ion is a key intermediate in electrophilic aromatic substitution. slideshare.net Its structure and stability directly influence the reaction rate and outcome. ¹³C NMR spectroscopy is a powerful tool for studying these transient species. By conducting the reaction at low temperatures, it is sometimes possible to observe the arenium ion directly.

When Bromobenzene-4-¹³C reacts with an electrophile, the resulting arenium ion will have the positive charge delocalized across the ring. The ¹³C label at the C4 position acts as a spectroscopic probe. The chemical shift of this labeled carbon in the arenium ion intermediate will be significantly different from its chemical shift in the starting material and the final product. This allows for the characterization of the electronic structure of the intermediate. Furthermore, the observation of distinct signals for the different carbon atoms in the arenium ion confirms its resonance-stabilized, non-aromatic nature. libretexts.org The analysis of the ¹³C NMR spectrum provides direct evidence for the delocalization of the positive charge and helps to validate the proposed structures of these important intermediates. openstax.org

Mechanistic Investigations of Other Aromatic Transformations

The utility of isotopically labeled compounds, particularly those incorporating ¹³C, extends beyond the study of a single reaction class. Bromobenzene-4-¹³C serves as a powerful tool for dissecting the intricate mechanisms of a variety of transformations that involve the dearomatization of the benzene ring. The strategic placement of the ¹³C label at the C-4 position allows for the precise tracking of this carbon atom throughout a reaction sequence, providing unambiguous evidence for bond formations, cleavages, and skeletal rearrangements. This is particularly valuable in complex cascades where multiple new stereocenters and constitutional isomers can be formed.

Dearomatization reactions represent a formidable challenge in organic synthesis, as they disrupt the inherent stability of the aromatic system to create more complex, three-dimensional molecular architectures. researchgate.net These transformations are of immense value, providing access to scaffolds that are prevalent in natural products and pharmaceuticals. rsc.org The insights gained from mechanistic studies using isotopically labeled probes like Bromobenzene-4-¹³C are crucial for the development of new, highly selective dearomatization methodologies.

A key area where Bromobenzene-4-¹³C can provide critical mechanistic information is in the dearomative dihydroxylation of bromobenzene. colorado.edu This reaction, which can be achieved through both enzymatic and chemical methods, introduces two hydroxyl groups into the aromatic ring, breaking the aromaticity and generating a cyclohexadiene diol. The subsequent derivatization of this diol allows for the synthesis of complex molecules, including the Amaryllidaceae alkaloids lycoricidine (B35470) and narciclasine. colorado.edujst.go.jp

The use of Bromobenzene-4-¹³C would allow researchers to definitively trace the fate of the C-4 carbon. For instance, in a hypothetical dearomatization process, the initial product is a dearomatized cyclohexadiene species. The position of the ¹³C label in this intermediate and the final products of subsequent derivatizations can reveal crucial details about the reaction mechanism.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for the Derivatization of a Dearomatized Intermediate from Bromobenzene-4-¹³C

CompoundCarbon AtomHybridizationExpected ¹³C NMR Shift (ppm)
Bromobenzene-4-¹³CC-4sp²~128
Dearomatized Intermediate (Hypothetical)C-4sp³40-60
Derivatized Product (Hypothetical)C-4sp³70-90 (if bonded to an electronegative atom)

This table is illustrative and presents expected ranges for ¹³C NMR chemical shifts. Actual values would be determined experimentally.

Detailed research findings from studies on related systems highlight the importance of such mechanistic probes. For example, in the development of catalytic asymmetric dearomatization reactions, understanding the precise pathway of nucleophilic or electrophilic attack is paramount for controlling stereoselectivity. acs.org Isotopic labeling experiments, including the use of deuterium (B1214612), have been instrumental in elucidating whether a reaction proceeds via a concerted or stepwise mechanism. The insights from such studies inform the design of chiral catalysts and reaction conditions that favor the formation of a single enantiomer or diastereomer.

In the context of subsequent stereo- and regioselective derivatizations of the dearomatized ring, Bromobenzene-4-¹³C would be invaluable. For example, if the dearomatized intermediate undergoes an epoxidation followed by a ring-opening reaction, the position of the ¹³C label in the final product would confirm the regio- and stereochemistry of the epoxide opening. Similarly, in palladium-catalyzed cross-coupling reactions of the dearomatized vinyl bromide moiety, the label would remain at its original position if no skeletal rearrangement occurs, confirming the fidelity of the catalytic cycle. wikipedia.org

While specific studies detailing the use of Bromobenzene-4-¹³C for these exact transformations are not prevalent in the reviewed literature, the principles of isotopic labeling are well-established. The data that would be generated from such an investigation, including ¹³C NMR and mass spectrometry, would provide unequivocal evidence to support or refute proposed reaction mechanisms, ultimately accelerating the development of new and efficient synthetic methodologies.

Studies of Kinetic and Equilibrium Isotope Effects with Bromobenzene 4 13c

Principles and Theoretical Framework of Carbon Kinetic Isotope Effects (KIEs) in Aromatic Systems

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.orgnumberanalytics.com This effect originates from the principles of quantum mechanics, specifically the differences in zero-point vibrational energy (ZPVE) for bonds involving different isotopes. princeton.edu A bond to a lighter isotope (e.g., ¹²C) has a higher vibrational frequency and thus a higher ZPVE than the same bond to a heavier isotope (e.g., ¹³C). core.ac.uk Breaking this bond requires less energy for the lighter isotopologue, leading to a faster reaction rate. The carbon-13 KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (k₁₂) to that with the heavy isotope (k₁₃). wikipedia.org

A KIE value greater than 1 (k₁₂/k₁₃ > 1) is termed a "normal" KIE and typically signifies that the bond to the isotopic atom is being weakened or broken in the rate-determining step of the reaction. core.ac.uk Conversely, an "inverse" KIE (k₁₂/k₁₃ < 1) indicates a strengthening of the bond to the isotopic atom in the transition state, for instance, through a change in hybridization from sp² to sp³. wikipedia.org

In aromatic systems, such as those involving bromobenzene (B47551), the reacting carbon is typically sp² hybridized. During a substitution reaction, the bonding at this carbon changes significantly in the transition state.

Primary KIEs : When the isotopic substitution is at the carbon atom directly involved in bond breaking or formation (the ipso-carbon), the effect is a primary KIE. numberanalytics.comcore.ac.uk For reactions of bromobenzene-4-¹³C, a ¹³C KIE at the C-4 position directly probes the cleavage of the C-Br bond. Typical primary ¹³C KIEs are in the range of 1.02 to 1.10. libretexts.org

Secondary KIEs : Isotopic substitution at atoms not directly involved in bond cleavage can also influence the reaction rate, leading to secondary KIEs. wikipedia.orglibretexts.org These effects are generally smaller than primary KIEs but can provide valuable information about changes in the electronic or steric environment of the transition state. libretexts.org

The magnitude of the ¹³C KIE in aromatic systems is a sensitive probe of the transition state structure. For example, in nucleophilic aromatic substitution (SNAr) reactions, the KIE can help distinguish between a stepwise mechanism, which proceeds through a stable Meisenheimer intermediate, and a concerted mechanism, where bond formation and bond breaking occur simultaneously. nih.govstackexchange.com A stepwise reaction where the initial addition is rate-limiting might show a small KIE for C-Br bond cleavage, whereas a large KIE would be expected if C-Br cleavage is part of the rate-determining step, as in a concerted pathway or a stepwise pathway where the second step (elimination) is rate-limiting. nih.govmcmaster.ca

Experimental Methodologies for Measuring Carbon-13 KIEs in Reactions Involving Bromobenzene-4-13C

Measuring ¹³C KIEs requires precise analytical techniques due to their small magnitude, which is a result of the relatively small (≈8%) mass difference between ¹²C and ¹³C. wikipedia.org Several experimental methodologies have been developed for this purpose.

Competitive Experiments with Labeled Compounds: The traditional method involves the synthesis of a starting material specifically labeled with ¹³C at the position of interest, such as bromobenzene-4-¹³C. libretexts.orgillinois.edu A competitive reaction is then performed using a mixture of the labeled and unlabeled compound. The isotopic composition of either the remaining starting material or the product is measured at a specific reaction conversion. The KIE is then calculated from the change in the isotope ratio. wikipedia.orgillinois.edu This method requires careful synthesis and purification of the isotopically labeled compound. researchgate.net

Measurement at Natural Abundance: Advances in analytical instrumentation have made it possible to measure KIEs using reactants at their natural ¹³C abundance (approximately 1.1%). illinois.edu This approach avoids the often difficult synthesis of labeled compounds. illinois.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy can be used to accurately quantify the site-specific isotopic composition of a molecule. illinois.edunih.gov By comparing the ¹³C NMR spectrum of the starting material to that of the product or recovered starting material at a known degree of reaction completion, the KIE for each carbon position can be determined in a single experiment. stackexchange.comillinois.edu This technique has been successfully applied to study SNAr mechanisms. nih.govstackexchange.com

Isotope Ratio Mass Spectrometry (IRMS): This is a highly precise technique for measuring isotope ratios. nih.govnii.ac.jp To determine site-specific KIEs, the reactant or product must often be selectively degraded into smaller molecules (e.g., CO₂) suitable for MS analysis, a process that must not introduce any isotopic fractionation itself. illinois.edu Coupling gas chromatography with IRMS (GC-C-IRMS) allows for the analysis of individual compounds in a mixture, providing bulk isotope ratios for the entire molecule. researchgate.net

The choice of method depends on the specific reaction, the required precision, and the availability of instrumentation and isotopically labeled materials. numberanalytics.com

Interpretation of Carbon-13 KIEs to Determine Rate-Limiting Steps and Transition State Structures

The interpretation of ¹³C KIEs provides direct insight into the bonding changes occurring at the isotopically labeled carbon during the rate-determining step of a reaction. numberanalytics.comnumberanalytics.com For a reaction involving bromobenzene-4-¹³C, the KIE at the C-4 position is particularly informative about the mechanism of C-Br bond cleavage.

A significant normal KIE (e.g., k₁₂/k₁₃ > 1.02) at C-4 strongly suggests that the C-Br bond is being broken in the kinetically significant step. core.ac.uk The magnitude of the KIE is often compared to a theoretically calculated maximum value for complete bond cleavage in the transition state. stackexchange.com This comparison helps to characterize the transition state structure:

Stepwise vs. Concerted Mechanisms: In nucleophilic aromatic substitution (SNAr), a central question is whether the reaction proceeds through a two-step addition-elimination mechanism via a Meisenheimer complex or a single concerted step. nih.gov

A stepwise reaction with rate-determining formation of the Meisenheimer complex would involve rehybridization of the ipso-carbon from sp² to sp³ but minimal C-Br bond cleavage. This would result in a small KIE at C-4.

A concerted mechanism, where C-Br bond breaking occurs simultaneously with nucleophile attack, would feature significant C-Br bond cleavage in the transition state, leading to a large KIE. springernature.com

A stepwise mechanism where the decomposition of the Meisenheimer complex is rate-limiting would also show a large KIE associated with C-Br bond cleavage.

Recent studies combining experimental KIE measurements with computational analysis have provided strong evidence that many SNAr reactions, previously assumed to be stepwise, are in fact concerted. nih.govspringernature.com

Reaction TypePutative MechanismExperimental ¹³C KIE (k₁₂/k₁₃)Interpretation
Reaction with poor leaving group (F⁻) and stabilizing substituents (NO₂)StepwiseSmall (e.g., ~1.00-1.01)Small degree of C-X bond cleavage in the transition state. nih.govstackexchange.com
Reaction with good leaving group (Br⁻) and less stabilizing substituentsConcertedLarge (e.g., ~1.04-1.05)Significant C-X bond cleavage in the transition state. nih.govspringernature.com
Borderline Case (e.g., Cl⁻ leaving group with NO₂ substituents)BorderlineIntermediate (e.g., ~1.045)Transition state has characteristics between stepwise and concerted pathways. nih.gov

This interactive table summarizes typical KIE values and their interpretations for different SNAr reaction profiles.

Therefore, by measuring the ¹³C KIE at the C-4 position of bromobenzene, researchers can distinguish between mechanistic pathways and gain a detailed picture of the transition state's geometry, specifically the extent of bond breaking and formation. researchgate.net

Complementary Studies with Bromine Kinetic Isotope Effects (Br-KIEs) in Parallel Reaction Pathways

While ¹³C KIEs probe the bonding environment of the carbon skeleton, kinetic isotope effects of the leaving group itself provide a direct and complementary view of bond cleavage. For bromobenzene, studying the bromine kinetic isotope effect (Br-KIE), which measures the fractionation between the stable isotopes ⁷⁹Br and ⁸¹Br, is highly informative. researchgate.net

The Br-KIE is a powerful tool because it is sensitive only to changes in the bonding of the bromine atom. researchgate.net A significant normal Br-KIE (k₇₉/k₈₁ > 1) is unambiguous evidence that the C-Br bond is being cleaved in the rate-determining step. researchgate.net The theoretical maximum Br-KIE for C-Br cleavage is smaller than for carbon, but modern analytical techniques like gas chromatography coupled with multi-collector inductively coupled plasma mass spectrometry (GC-MC-ICPMS) allow for high-precision measurements. researchgate.netresearchgate.net

Studies on the formation of Grignard reagents from aryl bromides, including bromobenzene, have utilized Br-KIEs to elucidate the reaction mechanism. The observation of a significant Br-KIE provided strong evidence that the irreversible cleavage of the C-Br bond is the rate-determining step, rather than diffusion or mass transport processes. researchgate.netresearchgate.net

CompoundReactionObserved Br-KIE (k₇₉/k₈₁)Conclusion
BromobenzeneGrignard Formation~1.0028C-Br bond cleavage is the rate-determining step. researchgate.net
1-BromonaphthaleneGrignard Formation~1.0028C-Br bond cleavage is the rate-determining step. researchgate.net
1-BromohexaneGrignard Formation~1.0006Mass transport or diffusion may be rate-limiting. researchgate.net

This interactive table presents experimental Br-KIE values for Grignard reagent formation, highlighting the mechanistic differences between aryl and alkyl bromides.

Application of Carbon-13 Isotope Effects in Acid-Base Equilibria and Proton Transfer Phenomena

Isotope effects are not limited to reaction rates (kinetic isotope effects); they also manifest in chemical equilibria, where they are known as Equilibrium Isotope Effects (EIEs). An EIE reflects the perturbation of an equilibrium constant upon isotopic substitution. In the context of acid-base chemistry, this means that isotopic substitution can lead to a measurable change in a molecule's pKₐ value. rsc.org

While direct studies on the ¹³C EIE of bromobenzene-4-¹³C in acid-base equilibria are not common, the principles can be illustrated by related systems studied using ¹³C NMR spectroscopy. This technique is exceptionally sensitive to the small changes in electronic structure that underpin EIEs. psu.edu

A well-documented example is the effect of deuterium (B1214612) substitution on the pKₐ of carboxylic acids. rsc.orgpsu.edu When a hydrogen atom near the acidic group is replaced by deuterium, there is a slight change in the acidity. This difference in pKₐ (ΔpKₐ) between the deuterated and non-deuterated acid can be precisely determined by monitoring the ¹³C chemical shifts of carbons in the molecule during a pH titration. psu.edu The carbon nuclei act as sensitive probes, and their chemical shifts change as the molecule transitions from its protonated to its deprotonated state. A difference in the titration curve between the isotopologues reveals the EIE. psu.edu

AcidIsotopic SubstitutionΔpKₐ (pKₐ(D) - pKₐ(H))
Acetic AcidCD₃COOH+0.0098
Propionic AcidCH₃CD₂COOH+0.0065
Butyric AcidCH₃CH₂CD₂COOH+0.0036

This interactive table, based on data from studies on deuterated fatty acids measured by ¹³C NMR psu.edu, shows how isotopic substitution affects acidity, demonstrating the principle of equilibrium isotope effects.

These principles are applicable to ¹³C substitution as well. For a molecule like bromobenzene, replacing ¹²C with ¹³C at the C-4 position would subtly alter the vibrational frequencies of the molecule in both its protonated and deprotonated states (if it were part of an acid-base equilibrium, e.g., 4-bromophenol). This would lead to a small but real ¹³C EIE on its acidity. Such effects are foundational to understanding how subtle structural changes influence fundamental chemical properties like proton transfer equilibria.

Application in Metabolic and Biotransformation Pathway Elucidation

Tracing Xenobiotic Biotransformation Pathways in in vitro and ex vivo Biological Systems

The metabolism of xenobiotics such as bromobenzene (B47551) is typically divided into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. wur.nlslideshare.net The use of Bromobenzene-4-¹³C is instrumental in tracing the flow of the carbon skeleton through these sequential metabolic stages in various experimental setups, including isolated liver microsomes, cultured hepatocytes, and perfused organ systems. ku.edupnas.orgwur.nl

Phase I metabolism of bromobenzene is primarily oxidative, catalyzed by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of liver cells. slideshare.netpnas.org The initial and most critical step is the formation of reactive epoxide intermediates: bromobenzene-3,4-oxide (B1197308) and bromobenzene-2,3-oxide. umich.edunih.gov These epoxides are highly reactive and can covalently bind to cellular macromolecules, or they can be further metabolized. nih.gov

The use of Bromobenzene-4-¹³C allows for the unambiguous identification of these transient and subsequent metabolites. The ¹³C label introduces a specific mass shift (+1 Da) in the molecular weight of the metabolites, creating a unique isotopic signature that can be detected by mass spectrometry (MS). For instance, the formation of p-bromophenol from Bromobenzene-4-¹³C results in a labeled phenol (B47542), distinguishing it from any pre-existing phenols in the biological matrix. umich.edu

Research has shown that these epoxides can undergo several transformations:

Enzymatic hydration: Epoxide hydrolase can convert the epoxides to their corresponding dihydrodiols. epa.gov

Spontaneous rearrangement: The arene oxides can rearrange non-enzymatically to form various bromophenols. Bromobenzene-3,4-oxide primarily yields 4-bromophenol (B116583) (p-bromophenol), while the 2,3-oxide derivative can form 2-bromophenol (B46759) (o-bromophenol). umich.eduepa.govnih.gov

Isotope tracing with Bromobenzene-4-¹³C enables the quantification of the flux through these different pathways, providing insight into the primary routes of Phase I metabolism.

Table 1: Key Phase I Metabolites of Bromobenzene-4-¹³C This is an interactive table. Click on the headers to sort.

Precursor Metabolite Metabolic Process Expected Mass Shift due to ¹³C Label
Bromobenzene-4-¹³C [4-¹³C]-Bromobenzene-3,4-oxide Epoxidation +1 Da
Bromobenzene-4-¹³C [4-¹³C]-Bromobenzene-2,3-oxide Epoxidation +1 Da
[4-¹³C]-Bromobenzene-3,4-oxide [4-¹³C]-p-Bromophenol Aromatic Hydroxylation +1 Da
[4-¹³C]-Bromobenzene-2,3-oxide [3-¹³C]-o-Bromophenol Aromatic Hydroxylation +1 Da

Following Phase I, the modified metabolites can undergo Phase II conjugation reactions to further increase their polarity for excretion. wur.nlslideshare.net The reactive bromobenzene-3,4-oxide is a key substrate for conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). pnas.orgepa.gov This pathway is considered a major detoxification route, leading to the formation of mercapturic acids, which are the predominant urinary metabolites of bromobenzene in animal models. epa.gov

The ¹³C label in Bromobenzene-4-¹³C is retained throughout this process, allowing researchers to trace the pathway from the initial xenobiotic to the final excreted conjugate. The resulting glutathione conjugate and its subsequent breakdown products (e.g., cysteinylglycine (B43971) and cysteinyl conjugates) will all contain the ¹³C atom, confirming their origin.

While glutathione conjugation is the primary Phase II pathway, metabolites like bromophenols can also be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). epa.govnih.gov Isotopic labeling helps to identify and quantify the extent of these alternative conjugation pathways, which may become more significant under conditions where the glutathione pathway is saturated or depleted. epa.gov

Table 2: Key Phase II Metabolites of Bromobenzene-4-¹³C This is an interactive table. Click on the headers to sort.

Precursor Metabolite Metabolic Process Expected Mass Shift due to ¹³C Label
[4-¹³C]-Bromobenzene-3,4-oxide [4-¹³C]-3,4-Dihydro-3-hydroxy-4-S-glutathionyl-bromobenzene Glutathione Conjugation +1 Da
[4-¹³C]-Glutathione Conjugate [4-¹³C]-Bromophenyl-mercapturic acid Mercapturic Acid Synthesis +1 Da
[4-¹³C]-p-Bromophenol [4-¹³C]-p-Bromophenyl-glucuronide Glucuronidation +1 Da

Investigating Enzymatic Mechanisms and Isoform Specificity Involved in Aromatic Compound Metabolism

The metabolism of aromatic compounds is often mediated by multiple isozymes of the cytochrome P450 superfamily, each with potentially different substrate specificities and catalytic activities. nara-wu.ac.jpmdpi.com Studies using inducers of specific P450 isoforms have demonstrated that different enzymes are responsible for the formation of the 2,3- and 3,4-epoxides of bromobenzene. umich.edu For example, pretreatment of animals with phenobarbital, an inducer of several CYP2B enzymes, increases the formation of both o-bromophenol and p-bromophenol, whereas 3-methylcholanthrene, a CYP1A inducer, selectively increases the pathway leading to o-bromophenol. umich.edu

By using Bromobenzene-4-¹³C in in vitro systems with specific P450 isoforms, researchers can precisely determine the product profile for each enzyme. The ¹³C label allows for accurate quantification of the labeled metabolites (e.g., [¹³C]-bromophenols) produced by each isoform, providing clear data on isoform specificity.

Furthermore, isotope tracing can help elucidate the mechanism of covalent binding of reactive metabolites to proteins. Research has shown that the different epoxide intermediates of bromobenzene exhibit distinct binding preferences. The more stable bromobenzene-2,3-epoxide tends to bind to cysteinyl residues of soluble proteins, while the more reactive bromobenzene-3,4-oxide binds preferentially to histidinyl residues on microsomal proteins near its site of formation. nih.gov Using Bromobenzene-4-¹³C coupled with proteomic techniques allows for the identification of specific protein adducts and the exact amino acid residues that are modified, offering crucial insights into the molecular mechanisms of toxicity. ku.edu

Understanding Metabolic Network Dynamics and Flux Analysis through Isotopic Labeling Strategies

Beyond simple pathway identification, the use of Bromobenzene-4-¹³C is integral to metabolic flux analysis (MFA), a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. researchgate.netfrontiersin.org By introducing the ¹³C-labeled substrate and monitoring the time-dependent incorporation of the label into various downstream metabolites, researchers can construct a dynamic model of xenobiotic biotransformation. nih.govnih.gov

This approach, known as isotopically non-stationary MFA (INST-MFA), provides a quantitative snapshot of the metabolic network's response to the xenobiotic. nih.govresearchgate.net It allows for the determination of:

The rates of formation and consumption of key intermediates like bromobenzene epoxides.

The quantitative distribution of metabolic flux between competing pathways (e.g., epoxide hydration vs. glutathione conjugation).

The size of intracellular metabolite pools.

Such quantitative data are essential for building predictive models of drug metabolism and toxicity. researchgate.netcreative-proteomics.com Understanding the dynamics and fluxes of bromobenzene metabolism can help to explain inter-individual differences in susceptibility to its toxic effects and to predict potential drug-drug interactions that may alter its biotransformation pathways. The ability to trace the labeled carbon through the network provides a detailed and dynamic view of how a cell processes a foreign compound. plantae.org

Application in Environmental Fate and Degradation Mechanism Studies

Tracing Environmental Transformation Pathways of Halogenated Aromatic Hydrocarbons

Bromobenzene-4-¹³C is instrumental in tracing the environmental transformation pathways of halogenated aromatic hydrocarbons, a class of persistent organic pollutants. When released into the environment, compounds like bromobenzene (B47551) can undergo various transformations, including biodegradation, photodegradation, and chemical degradation. epa.govnih.gov The ¹³C label acts as a beacon, allowing researchers to follow the original carbon skeleton of the bromobenzene molecule as it is altered.

This tracing capability is essential for identifying intermediate and final degradation products. For instance, studies can determine if the primary degradation step involves the removal of the bromine atom (dehalogenation) or the cleavage of the aromatic ring. frontiersin.org Understanding these pathways is critical for predicting the long-term environmental impact of these contaminants and for developing effective remediation strategies. The use of ¹³C-labeled compounds provides a more definitive approach compared to traditional analytical methods, which can struggle to distinguish between the contaminant of interest and naturally occurring organic matter. nih.gov

Investigation of Biodegradation Mechanisms and Rates in Aquatic and Soil Systems using Carbon-13 Labeling

In both aquatic and soil environments, microorganisms play a significant role in the breakdown of organic pollutants. epa.govnih.gov Bromobenzene-4-¹³C is a powerful tool for investigating these biodegradation processes. When soil or water samples are amended with the ¹³C-labeled compound, the microorganisms that can utilize bromobenzene as a carbon source will incorporate the ¹³C into their biomass (e.g., phospholipid fatty acids) and metabolic byproducts, such as carbon dioxide (¹³CO₂). enviro.wiki

By analyzing the isotopic composition of the microbial biomass and respired CO₂, scientists can confirm that biodegradation is occurring and identify the specific microorganisms responsible. enviro.wiki This technique provides direct evidence of the metabolic pathways involved. For example, the detection of ¹³C-labeled phenol (B47542) and catechol would indicate an initial dehalogenation step followed by ring cleavage. frontiersin.org Furthermore, by measuring the rate of ¹³C incorporation or ¹³CO₂ production, researchers can quantify the rate of biodegradation under different environmental conditions. enviro.wiki While some studies indicate that bromobenzene is resistant to biodegradation, others have identified specific microbial strains capable of its degradation. epa.govfrontiersin.orgnih.gov

Biodegradation of Bromobenzene in Different Systems

SystemInoculumInitial ConcentrationIncubation PeriodDegradationReference
AquaticActivated Sludge30 mg/L4 weeks0% epa.gov
MarineYarrowia lipolytica 35890.5% v/v96 hours34% frontiersin.org

Photochemical Degradation Pathway Analysis in Atmospheric and Aqueous Models

Bromobenzene released into the atmosphere or present in sunlit surface waters can undergo photochemical degradation, a process driven by light energy. epa.govrsc.org Vapor-phase bromobenzene in the atmosphere is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 21 days. epa.gov In aqueous environments, direct photolysis and indirect photo-oxidation processes can occur. ccsnorway.commdpi.com

The use of Bromobenzene-4-¹³C in laboratory models helps to elucidate the mechanisms of these photochemical reactions. By irradiating the labeled compound under controlled conditions that simulate atmospheric or aquatic environments, researchers can identify the resulting photoproducts. The ¹³C label ensures that the identified products originate from the bromobenzene molecule. rsc.org This is particularly important for aryl halides, where photochemical dehalogenation is a common degradation pathway. rsc.org The analysis of these labeled products helps to build accurate models of the atmospheric and aquatic chemistry of halogenated aromatic hydrocarbons, which are crucial for predicting their environmental fate and transport. ucar.educecam.org

Environmental Fate Parameters of Bromobenzene

ParameterValueEnvironmental CompartmentReference
Atmospheric Half-life (reaction with OH radicals)~21 daysAtmosphere epa.gov
Henry's Law Constant2.08 x 10⁻³ atm-cu m/moleWater/Air Interface nih.gov
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)2.99Soil/Water epa.gov
Bioconcentration Factor (BCF) in algae190Aquatic Organisms epa.gov

Advanced Synthetic Utility and Material Science Applications of Labeled Bromobenzene Derivatives

Precursor in the Total Synthesis of Complex Carbon-13 Labeled Natural Products and Pharmaceuticals

The synthesis of isotopically labeled complex molecules is essential for understanding their metabolic pathways, mechanisms of action, and pharmacokinetics. adesisinc.comresearchgate.net Bromobenzene-4-¹³C is a key starting material for introducing a ¹³C-labeled phenyl group into target structures. The bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Grignard reactions, which are fundamental in modern organic synthesis. ku.edu This allows for the efficient and site-specific incorporation of the labeled phenyl ring into the core structure of natural products and pharmaceuticals.

The decision to use Bromobenzene-4-¹³C, with its single label, is strategic. While uniformly labeled precursors like Bromobenzene-¹³C₆ are used for general labeling, the single ¹³C at the C4 position is ideal for mechanistic studies where tracking a specific atom's fate is crucial or for analytical techniques where a single, distinct isotopic signal is preferred. ku.educaymanchem.comwikipedia.org For example, in drug metabolism studies, tracking the C4 position can reveal if the aromatic ring undergoes specific metabolic transformations like hydroxylation at that site.

Research has demonstrated the use of labeled bromobenzene (B47551) precursors in the synthesis of significant pharmaceutical compounds. For instance, the synthesis of [¹³C₆]-Ibrutinib, a drug used to treat certain cancers, has been reported starting from [¹³C₆]bromobenzene. Similarly, isotopically labeled versions of the anti-inflammatory drug Celecoxib and the fungicide Boscalid can be envisioned or have been synthesized using labeled precursors. researchgate.netresearchgate.netresearchgate.netacs.org These syntheses underscore the principle of using a labeled bromophenyl unit as a foundational block. By substituting Bromobenzene-¹³C₆ with Bromobenzene-4-¹³C, chemists can create specifically labeled analogues to answer more nuanced mechanistic or analytical questions.

Target Molecule ClassLabeled PrecursorPurpose of ¹³C LabelingKey Synthetic Reactions
Pharmaceuticals (e.g., Labeled Kinase Inhibitors)Bromobenzene-4-¹³CMetabolism studies (ADME), pharmacokinetic analysis, mechanistic studies of drug action.Suzuki Coupling, Buchwald-Hartwig Amination, Grignard Reaction.
Natural ProductsBromobenzene-4-¹³CElucidation of biosynthetic pathways, structural confirmation.Stille Coupling, Negishi Coupling.
Agrochemicals (e.g., Labeled Fungicides like Boscalid)Bromobenzene-4-¹³CEnvironmental fate analysis, degradation pathway studies, mode of action research. acs.orgnih.govUllmann Condensation, Suzuki Coupling. acs.org

Role in Polymer Science and Functional Material Development with Isotopic Tags for Characterization

In material science, understanding the structure-property relationship is paramount. Isotopic labeling provides a non-invasive method to probe the molecular structure, dynamics, and morphology of polymers and other functional materials. adesisinc.com Bromobenzene-4-¹³C can be converted into a variety of ¹³C-labeled monomers. For example, it can be transformed into 4-vinylbromobenzene-¹³C or related styrenic, acrylic, or ether-based monomers. When these labeled monomers are polymerized, the ¹³C atom serves as a highly specific spectroscopic probe embedded within the material.

The primary analytical technique benefiting from this isotopic tag is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the solid state. nih.govtandfonline.com High-resolution solid-state ¹³C NMR can provide a wealth of information that is otherwise difficult to obtain:

Monomer Sequence and Tacticity: The precise chemical environment around the ¹³C label influences its NMR signal, allowing for detailed analysis of how monomer units are arranged in copolymers. researchgate.net

Chain Dynamics and Mobility: NMR relaxation experiments (e.g., measuring T₁ and T₂ relaxation times) on the ¹³C-labeled site can reveal the mobility of different parts of the polymer chain. This is crucial for understanding properties like glass transition temperature and mechanical strength. nih.govacs.org

Morphology and Domain Structure: The ¹³C label can be used to distinguish between crystalline and amorphous regions within a semi-crystalline polymer. nih.govoup.com For instance, research on polyoxymethylene (POM) used ¹³C-labeled end groups to probe their distribution and confinement within the polymer's morphology. nih.gov

Interfacial Phenomena: In composite materials or thin films, a ¹³C label at a specific position (like the para-phenyl position) can be used to study the interactions and dynamics at interfaces, for example, between a polymer and a silica (B1680970) surface. acs.org

Furthermore, in the field of molecular electronics, isotopically labeled building blocks are used to investigate transport mechanisms. Studies on oligophenylene imine (OPI) molecular wires have utilized ¹³C-labeled phenylene rings to explore the heavy atom conductance isotope effect, providing insights into charge transport through pi-conjugated systems. liverpool.ac.uk

Characterization TechniqueInformation Gained from ¹³C LabelSignificance in Material Science
Solid-State ¹³C NMRPolymer chain mobility, packing in crystalline vs. amorphous domains. nih.govoup.comUnderstanding mechanical properties, thermal transitions, and material processing.
Solution ¹³C NMRCopolymer sequence distribution, tacticity, branching. tandfonline.comresearchgate.netCorrelating synthesis conditions with polymer microstructure and resulting properties.
2D Wideline Separation (WISE) NMRCorrelation of structure and dynamics in heterogeneous materials.Characterizing polymer composites, blends, and semi-crystalline polymers.
Conductance MeasurementsIsotope effect on molecular charge transport. liverpool.ac.ukDevelopment of novel organic electronic materials and molecular wires.

Development of Certified Analytical Standards and Reference Materials for Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for chemical quantification due to its exceptional accuracy and precision. nih.govcanada.ca The foundation of IDMS is the use of an isotopically labeled internal standard that is chemically identical to the analyte being measured. imreblank.chnih.gov When a known amount of the labeled standard is added to a sample, it equilibrates with the natural (unlabeled) analyte. The ratio of the labeled to unlabeled compound is then measured by a mass spectrometer. Because the two forms behave identically during sample preparation, extraction, and ionization, any sample loss or matrix effects are canceled out, leading to a highly accurate concentration measurement. nih.govspringernature.com

Bromobenzene-4-¹³C is an ideal precursor for the synthesis of these essential labeled internal standards. For any target analyte that contains a 4-bromophenyl moiety or a phenyl group that can be synthesized from it, Bromobenzene-4-¹³C provides the starting point for creating its ¹³C-labeled analogue. This labeled analogue is the cornerstone for developing a definitive IDMS quantification method.

This capability is crucial for the production of Certified Reference Materials (CRMs). CRMs are highly characterized, homogeneous, and stable materials with a certified property value, such as the concentration of a specific chemical. europa.euwikipedia.orgresearchgate.net They are used by analytical laboratories to calibrate instruments, validate methods, and ensure the quality and comparability of measurement results. nih.goveuropa.eu The certification of a CRM's property value must be performed using the most accurate methods available, with IDMS being the method of choice for many organic analytes. nih.govimreblank.ch

The process of creating a CRM for a specific analyte using Bromobenzene-4-¹³C follows a clear metrological chain:

Synthesis: Bromobenzene-4-¹³C is used to synthesize the ¹³C-labeled version of the target analyte.

Method Development: An IDMS method is developed and validated using the synthesized labeled compound as the internal standard.

Value Assignment: The validated IDMS method is used to precisely measure the concentration of the analyte in a candidate reference material.

Certification: The assigned value, along with its rigorously calculated uncertainty, becomes the certified value, establishing the material as a CRM with traceability to the International System of Units (SI). europa.eu

StepActionRole of Bromobenzene-4-¹³COutcome
1Synthesis of Labeled StandardServes as the key ¹³C-labeled starting material.Pure, ¹³C-labeled analogue of the target analyte.
2IDMS Method DevelopmentThe synthesized labeled compound is used as the internal standard. imreblank.chA validated, high-accuracy reference measurement procedure. nih.gov
3Characterization of MaterialThe IDMS method is used to measure the analyte concentration in a bulk material.Assignment of a property value with a calculated uncertainty.
4CertificationThe assigned value and its uncertainty are documented.A Certified Reference Material (CRM) for quality control and method validation. europa.euwikipedia.org

Emerging Research Frontiers and Methodological Advancements

Integration of Bromobenzene-4-13C in Advanced Computational Chemistry and ab initio Studies for Mechanistic Prediction

The convergence of isotopic labeling with computational chemistry provides an unprecedented level of detail in understanding reaction mechanisms. This compound is central to this synergy, acting as a traceable marker in theoretical models.

Ab initio quantum chemical calculations, which are derived from first principles without relying on experimental data, are used to investigate the photodissociation dynamics and potential energy surfaces of halogenated benzenes like bromobenzene (B47551). aip.orgaip.org These studies explore the complex interplay between the phenyl ring's π-π* excitations and the C-Br bond's n-σ* transitions, which dictate whether a dissociation is direct or indirect. aip.org The presence of a ¹³C label at a specific position, as in this compound, allows for the theoretical tracking of the labeled carbon atom through predicted transition states and intermediates. This can validate or challenge proposed mechanistic pathways, particularly in reactions involving skeletal rearrangements or complex bond fissions.

Density Functional Theory (DFT) calculations are employed to predict molecular properties such as chemical reactivity, molecular orbital energies (like the HOMO-LUMO gap), and adsorption behaviors on catalytic surfaces. aip.orgresearchgate.net For instance, studies on the adsorption of bromobenzene on copper oxide surfaces, relevant to C-N cross-coupling reactions, benefit from the precision of DFT. researchgate.net By modeling this compound, researchers can simulate how isotopic substitution influences vibrational frequencies and reaction coordinates, providing a finer tool for correlating theoretical predictions with experimental spectroscopic data.

Furthermore, computational models can predict how external factors, such as an electric field, influence the behavior of organic compounds. srce.hr The specific isotopic signature of this compound can be used in conjunction with these models to understand and predict the flow patterns and orientation of such molecules, which is crucial for designing advanced materials and separation processes.

Table 1: Application of Computational Methods to Bromobenzene Studies

Computational Method Application Area for Bromobenzene Role of this compound Supporting Evidence
Ab initio (CASSCF, MS-CASPT2) Photodissociation dynamics, potential energy curves, excited states. Tracing the fate of the labeled carbon atom to verify predicted bond-breaking and rearrangement mechanisms. aip.orgaip.org
Density Functional Theory (DFT) Ground state geometry, vibrational frequencies, reaction pathways, adsorption on surfaces. Aiding in the assignment of vibrational spectra and providing a means to track atoms through catalytic cycles. aip.orgresearchgate.net
Semiempirical and ab initio Models Prediction of bulk properties and behavior under external fields (e.g., electric). Serving as a tracer to correlate predicted molecular flow and orientation with experimental observations. srce.hr

Development of Novel Spectroscopic Approaches for Enhanced Isotopic Detection and Real-Time Monitoring

Advances in spectroscopy are critical for leveraging the full potential of isotopically labeled compounds. For this compound, new methods are enabling more sensitive, specific, and real-time detection, which is vital for tracking its journey through intricate systems.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique. The presence of ¹³C enhances the signal, and modern multidimensional NMR techniques, such as 2D and 3D correlation spectroscopy, allow for the unambiguous assignment of signals and the determination of molecular structures and intermolecular interactions. nih.govsigmaaldrich.com For complex mixtures, ¹³C-based methods provide unique insights into the carbon framework of molecules rather than just the periphery often detected by ¹H NMR. nih.gov The development of hyperpolarized ¹³C MRI, which can increase signal sensitivity dramatically, opens possibilities for non-invasive, real-time monitoring of metabolic processes involving ¹³C-labeled substrates in vivo. mdpi.comnih.gov

Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS) and gas chromatography (GC-MS) is another powerful tool. mdpi.com Isotopic Ratio Outlier Analysis (IROA) is an LC-MS technique that uses samples labeled with specific ratios of ¹³C to distinguish biological signals from background noise and accurately determine molecular formulas. nih.gov For volatile compounds, real-time metabolomics analysis using techniques like secondary electrospray ionization coupled with high-resolution mass spectrometry allows for monitoring the incorporation of ¹³C into volatile organic compounds (VOCs) as it happens. fossiliontech.comnih.gov Such an approach could be used to track the biotransformation of this compound by microorganisms or in environmental samples by monitoring for labeled VOCs.

Recent innovations include mid-infrared hollow waveguide (HWG) gas sensors, which have been demonstrated for the real-time, high-precision measurement of ¹³CO₂ isotopes in breath, showcasing potential for non-invasive metabolic monitoring. researchgate.net Isotope Ratio Mass Spectrometry (IRMS) also offers extremely high precision for ¹³C/¹²C ratio measurements, which is essential for quantifying the presence of labeled material in biological or environmental compartments, even after degradation. acs.orgresearchgate.net

Table 2: Advanced Spectroscopic Techniques for ¹³C Isotope Detection

Spectroscopic Technique Principle and Advancement Relevance for this compound Supporting Evidence
Multidimensional NMR Provides detailed structural information and correlations between atoms (e.g., ¹³C-¹³C). Elucidating the structure of metabolites and reaction products of this compound. nih.govsigmaaldrich.com
Hyperpolarized ¹³C MRI Dramatically increases the NMR signal for real-time in vivo metabolic imaging. Tracking the metabolic fate and distribution of this compound non-invasively. mdpi.comnih.gov
LC-MS with IROA Uses specific ¹³C labeling patterns to differentiate signals from noise and determine formulas. Identifying and quantifying metabolites of this compound in complex biological matrices. nih.gov
Real-Time Volatile Metabolomics Monitors ¹³C incorporation into volatile organic compounds (VOCs) in real time. Detecting volatile breakdown products from the biotransformation of this compound. fossiliontech.comnih.gov
Isotope Ratio Mass Spectrometry (IRMS) Measures precise ¹³C/¹²C ratios for high-sensitivity quantification. Quantifying trace amounts of the label in various samples to study distribution and degradation. acs.orgresearchgate.net

Applications in Systems Biology and Multi-Omics Research Leveraging Isotopic Tracers for Unraveling Complex Biological Processes

Isotopic tracers are indispensable tools in systems biology and multi-omics research, where the goal is to understand the integrated functions of biological systems. musechem.com ¹³C-labeled compounds, in particular, are used for metabolic flux analysis (MFA) to map the flow of carbon through metabolic networks. researchgate.net While studies often use labeled glucose or glutamine to probe central carbon metabolism in cancer cells or microbes, the principles are broadly applicable. mdpi.comresearchgate.net

This compound can be employed as a specialized tracer to investigate the metabolism of xenobiotics—foreign compounds not naturally produced by an organism. This has significant implications for toxicology, pharmacology, and environmental science. By introducing this compound into a biological system (e.g., a cell culture, a model organism, or a microbial community), researchers can use 'omics' technologies to trace its path:

Metabolomics: Using LC-MS or NMR, scientists can identify and quantify the metabolites of this compound, revealing the specific detoxification or biotransformation pathways. nih.govadesisinc.com

Proteomics: Changes in the proteome in response to the compound can be monitored. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) could be combined with the xenobiotic tracer to see which enzymes are upregulated to process the compound.

Transcriptomics: RNA sequencing can reveal which genes are expressed in response to exposure to this compound, providing insights into the regulatory networks that govern xenobiotic metabolism.

A key finding in tracer studies is the phenomenon of metabolic recycling, where the ¹³C label from a tracer can be released (e.g., as ¹³CO₂) and reincorporated into a wide range of other metabolites. pnas.orgbiorxiv.orgnih.gov Understanding this recycling is crucial for the correct interpretation of tracer data in vivo. nih.gov In the context of this compound, this means researchers must account for the possibility that the ¹³C label might appear in unexpected molecules like amino acids or TCA cycle intermediates, providing a more holistic view of the compound's impact on the entire metabolic system. biorxiv.org

Sustainable Synthesis and Recycling Methodologies for Isotope-Enriched Compounds to Promote Green Chemistry Principles

The production and use of isotope-enriched compounds are often costly and can involve hazardous materials. Consequently, there is a growing emphasis on developing sustainable and green methodologies for their synthesis and on recycling the valuable isotopes after use. musechem.comadesisinc.com

Green chemistry principles are being applied to the synthesis of labeled compounds by minimizing hazardous reagents, using biocatalysts, and exploring more efficient technologies like flow chemistry. musechem.comadesisinc.comnih.gov Flow chemistry, for example, can improve the safety, yield, and purity of synthesized labeled compounds. adesisinc.com For a molecule like this compound, synthetic routes that employ late-stage isotopic labeling are desirable, as they introduce the expensive ¹³C atom at the end of the process, maximizing efficiency. researchgate.net

Recycling the ¹³C isotope is an emerging area of focus. While challenging, strategies are being developed to recover and reuse isotopes from waste streams. In industrial-scale isotope enrichment, for instance, processes are designed to recycle the feed gas to improve yield and reduce waste. tn-sanso.co.jp In a research context, this could involve developing methods to recover the ¹³C from experimental byproducts or waste. The study of metabolic recycling itself points to biological pathways that could potentially be harnessed. For example, if an organism metabolizes this compound and releases ¹³CO₂, this could theoretically be captured and used by other organisms or in chemical synthesis to produce new labeled precursors. This aligns with the principles of a circular economy, aiming to minimize waste and make the most of valuable resources.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Bromobenzene-4-¹³C, and how do isotopic impurities affect yield?

  • Methodology : Bromobenzene-4-¹³C is typically synthesized via electrophilic aromatic substitution using ¹³C-labeled benzene. Key steps include:

  • Isotopic labeling : Ensure high-purity ¹³C precursors (e.g., benzene-¹³C₆) to minimize isotopic dilution .
  • Bromination : Use FeBr₃ as a catalyst under controlled temperature (40–60°C) to direct bromine to the para position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS analysis to verify isotopic purity (>98%) and detect impurities like dibrominated byproducts .
    • Data Consideration : Isotopic impurities >2% can skew NMR or mass spectrometry results, necessitating recalibration of analytical protocols .

Q. How should researchers characterize Bromobenzene-4-¹³C for isotopic integrity and structural confirmation?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹³C NMR (125 MHz, CDCl₃) to confirm para substitution (δ ~122 ppm for C-4) and isotopic enrichment. Compare with unlabeled bromobenzene to identify isotopic shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M]⁺ at m/z 158.0 (¹³C peak) versus 157.0 (natural abundance) .
  • Isotopic Ratio Analysis : Use isotope-ratio mass spectrometry (IRMS) to quantify ¹³C enrichment and detect cross-contamination .

Q. What safety protocols are critical for handling Bromobenzene-4-¹³C in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 51°C) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does isotopic labeling with ¹³C influence reaction kinetics in cross-coupling reactions involving Bromobenzene-4-¹³C?

  • Methodology :

  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of Bromobenzene-4-¹³C vs. natural abundance bromobenzene in Suzuki-Miyaura couplings. Use stopped-flow NMR to monitor intermediates .
  • Computational Modeling : Density functional theory (DFT) to simulate isotopic effects on transition states. Correlate with experimental rate constants (k_obs) .
    • Data Contradiction : Discrepancies between experimental and theoretical KIE values may arise from solvent effects or incomplete isotopic mixing. Validate with isotopic dilution experiments .

Q. How can researchers resolve contradictions in isotopic tracer studies using Bromobenzene-4-¹³C in metabolic or environmental fate analyses?

  • Methodology :

  • Contradiction Analysis : Apply TRIZ-based frameworks to identify technical contradictions (e.g., sensitivity vs. detection limits). For instance, low ¹³C signal in environmental samples may require pre-concentration via solid-phase extraction (SPE) .
  • Multi-Method Validation : Cross-check LC-MS/MS results with accelerator mass spectrometry (AMS) for ultra-trace ¹³C detection (detection limit: 0.1 pg/g) .

Q. What strategies optimize the use of Bromobenzene-4-¹³C in mechanistic studies of aromatic substitution reactions?

  • Methodology :

  • Isotopic Labeling in Mechanistic Probes : Use ¹³C-labeled bromobenzene to track regioselectivity in SNAr reactions. Monitor ¹³C NMR chemical shifts of intermediates (e.g., Meisenheimer complexes) .
  • Competitive Experiments : Co-react Bromobenzene-4-¹³C with deuterated analogs (e.g., C₆D₅Br) to disentangle electronic vs. steric effects via dual-isotope labeling .
    • Advanced Tools : Synchrotron-based X-ray absorption spectroscopy (XAS) to study bond cleavage dynamics in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.